

(S)-Norfluoxetine-d5 (phenyl-d5): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-Norfluoxetine-d5 (phenyl-d5)

Cat. No.: B12415113

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, characterization, and analytical methodologies related to **(S)-Norfluoxetine-d5 (phenyl-d5)**. This deuterated isotopologue of the active metabolite of fluoxetine is a critical tool in pharmacokinetic and drug metabolism studies.

Core Chemical Properties

(S)-Norfluoxetine-d5 (phenyl-d5) is a stable, isotopically labeled form of (S)-norfluoxetine, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI), fluoxetine. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analyses.

Property	Value
Chemical Name	(yS)-y---INVALID-LINK--propanamine
Synonyms	(S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine, Seproxetine-d5
CAS Number	1217770-71-2
Molecular Formula	C ₁₆ H ₁₁ D ₅ F ₃ NO
Molecular Weight	300.33 g/mol
Appearance	Pale Yellow Oil[1]
Solubility	Soluble in Chloroform, Methanol[2]
Storage	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[3]

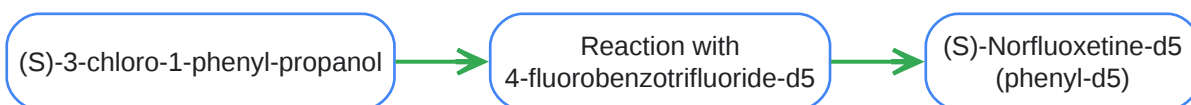
Synthesis and Characterization

While the precise, proprietary synthesis protocols for commercially available **(S)-Norfluoxetine-d5 (phenyl-d5)** are not publicly disclosed, a plausible synthetic route can be devised based on established chemical principles and published syntheses of related compounds. A key chiral intermediate, (S)-3-chloro-1-phenyl-propanol, serves as a logical starting point. The deuterium-labeled phenyl ring would be introduced via a suitable deuterated precursor.

Proposed Synthetic Pathway

A potential synthetic pathway commences with the chiral reduction of 3-chloropropiophenone to yield (S)-3-chloro-1-phenyl-propanol. This intermediate can then be converted to (S)-3-amino-1-phenylpropanol. Subsequent reaction with a deuterated phenyl precursor would lead to the final product. A more direct route involves the reaction of (S)-3-chloro-1-phenyl-propanol with a deuterated phenoxide.

A plausible synthesis is the reaction of (S)-(-)-3-chloro-1-phenyl-propanol with 4-fluorobenzotrifluoride-d5.



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Caption: Proposed synthetic pathway for **(S)-Norfluoxetine-d5 (phenyl-d5)**.

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of **(S)-Norfluoxetine-d5 (phenyl-d5)**. The following tables present expected data from key analytical techniques.

Table 2.1: Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.55	d	2H	Ar-H (CF_3 side)
7.00	d	2H	Ar-H (CF_3 side)
5.25	t	1H	CH-O
3.10	t	2H	$\text{CH}_2\text{-N}$
2.15	m	2H	CH_2
1.60	br s	2H	NH_2

Table 2.2: Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (ppm)	Assignment
161.5	C-O (CF ₃ side)
140.0	C-ipso (d5-phenyl)
127.0 (q)	CF ₃
126.8	Ar-C (CF ₃ side)
123.0 (q)	C-CF ₃
116.5	Ar-C (CF ₃ side)
80.0	CH-O
42.0	CH ₂ -N
40.0	CH ₂

Table 2.3: Expected Mass Spectrometry Data (ESI+)

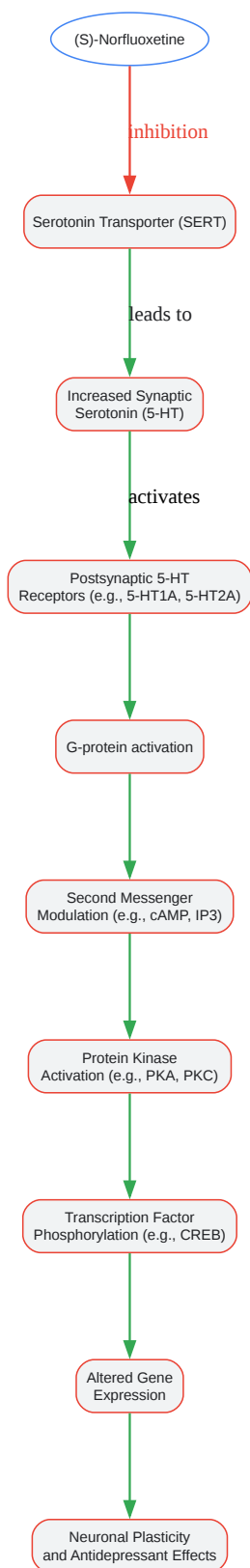
m/z (amu)	Interpretation
301.3	[M+H] ⁺
284.3	[M+H-NH ₃] ⁺
139.1	[C ₇ H ₅ D ₅ O] ⁺ fragment

Biological Activity and Signaling Pathway

(S)-Norfluoxetine is the more potent of the two norfluoxetine enantiomers in its primary pharmacological action: the inhibition of the serotonin transporter (SERT). This blockage leads to an increase in the synaptic concentration of serotonin (5-HT), which then activates various postsynaptic serotonin receptors. The prolonged activation of these receptors is believed to underlie the therapeutic effects of fluoxetine.

The primary signaling pathway initiated by increased synaptic serotonin involves the activation of G-protein coupled receptors, leading to downstream modulation of second messenger

systems like cAMP and inositol phosphates. This ultimately results in changes in gene expression and neuronal plasticity.



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Caption: Signaling pathway of (S)-Norfluoxetine via serotonin transporter inhibition.

Experimental Protocols

(S)-Norfluoxetine-d5 (phenyl-d5) is primarily used as an internal standard in quantitative bioanalytical methods. The following is a representative experimental protocol for the analysis of (S)-norfluoxetine in human plasma using HPLC-MS/MS.

Chiral HPLC-MS/MS Method for Quantification in Plasma

Objective: To accurately quantify the concentration of (S)-norfluoxetine in human plasma samples.

Materials:

- Human plasma samples
- **(S)-Norfluoxetine-d5 (phenyl-d5)** internal standard (IS) working solution (100 ng/mL in methanol)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Chiral stationary phase column (e.g., Chiralcel OD-R)
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation (SPE):

1. To 100 μ L of plasma sample, add 10 μ L of the (S)-Norfluoxetine-d5 IS working solution.
2. Vortex for 10 seconds.
3. Add 200 μ L of 0.1% formic acid in water and vortex.
4. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
5. Load the sample onto the cartridge.
6. Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
7. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
8. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
9. Reconstitute the residue in 100 μ L of the mobile phase.

- HPLC Conditions:

- Column: Chiralcel OD-R (or equivalent)
- Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0)
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 25°C

- MS/MS Conditions (Positive ESI):

- Ion Source: Electrospray Ionization (ESI), positive mode

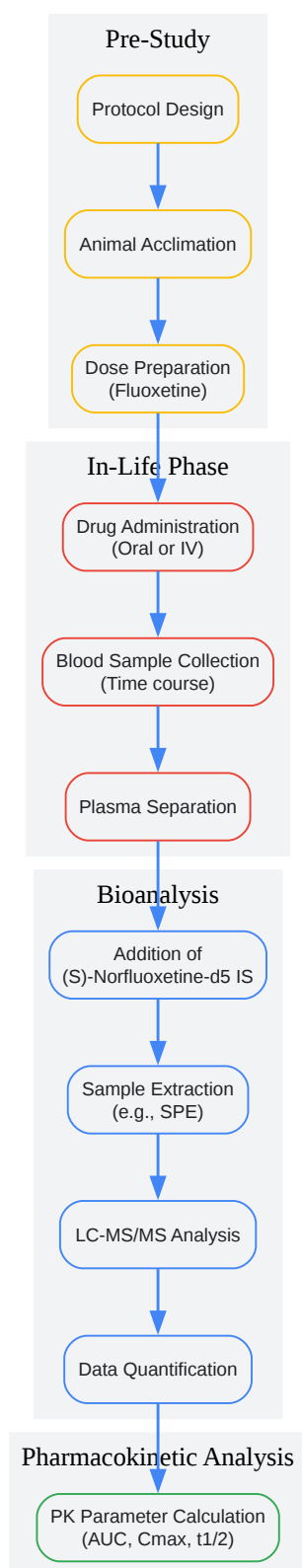
- MRM Transitions:
 - (S)-Norfluoxetine: m/z 296.1 \rightarrow 134.1
 - (S)-Norfluoxetine-d5: m/z 301.1 \rightarrow 139.1
- Optimize collision energy and other source parameters for maximum signal intensity.

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of (S)-norfluoxetine in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Visualization

The use of a deuterated internal standard is integral to the workflow of in vivo pharmacokinetic studies. The following diagram illustrates a typical workflow for such a study.



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Caption: Workflow for an in vivo pharmacokinetic study using a deuterated internal standard.

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